molecular formula C7H6BrNO3 B1281240 (4-Bromo-pyridin-2-yloxy)-acetic acid

(4-Bromo-pyridin-2-yloxy)-acetic acid

Cat. No.: B1281240
M. Wt: 232.03 g/mol
InChI Key: APSPHCYFGGPOIQ-UHFFFAOYSA-N
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Description

(4-Bromo-pyridin-2-yloxy)-acetic acid is a brominated pyridine derivative with an acetic acid functional group. This compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position and an acetic acid moiety linked via an oxygen atom at the 2-position. Its molecular formula is C₇H₆BrNO₃ (exact molecular weight: 232.03 g/mol). The bromine atom enhances electrophilic reactivity, while the acetic acid group contributes to solubility in polar solvents like water and methanol .

Structurally analogous compounds include derivatives with modifications to the pyridine ring (e.g., additional substituents) or alterations to the acetic acid chain. These modifications influence physicochemical properties, such as solubility, acidity, and binding affinity, which are critical for applications in pharmaceuticals, agrochemicals, or material science.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

APSPHCYFGGPOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-pyridin-2-yloxy)-acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-pyridin-2-yloxy)-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

(4-Bromo-pyridin-2-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-pyridin-2-yloxy)-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Bromo-pyridin-2-yloxy)-acetic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
This compound 1211530-21-0 C₇H₆BrNO₃ 232.03 4-Bromo, 2-oxyacetic acid DMSO, Water (slight), Methanol
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid 1393541-31-5 C₈H₈BrNO₂ 230.06 4-Bromo, 6-methyl, acetic acid Not reported
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 4-Bromo, 2-methoxy, acetic acid Not reported
2-(5-Bromopyridin-2-yl)acetic acid 192642-85-6 C₇H₆BrNO₂ 216.03 5-Bromo, acetic acid Not reported
Ethyl 2-(4-bromopyridin-2-yloxy)acetate 58530-49-7 C₉H₁₀BrNO₃ 260.09 4-Bromo, ethyl ester Organic solvents (e.g., DMSO)

Key Differences and Implications

Substituent Position and Reactivity: Bromine at the 4-position (as in the parent compound) versus 5-position (CAS 192642-85-6) alters electronic distribution on the pyridine ring. Methyl or methoxy groups (e.g., CAS 1393541-31-5, 1026089-09-7) enhance hydrophobicity, reducing water solubility but improving lipid membrane permeability, which is advantageous in drug design .

Functional Group Modifications :

  • Ethyl ester derivatives (e.g., CAS 58530-49-7) replace the acetic acid’s hydroxyl group with an ester, reducing polarity and altering metabolic stability .

Methyl- or methoxy-substituted analogs may serve as intermediates in synthesizing bioactive molecules due to their balanced solubility and reactivity .

Research Findings and Mechanistic Insights

Adsorption and Coordination Properties

While direct studies on this compound are sparse, analogous acetic acid derivatives (e.g., sludge-based biochar modified with acetic acid) demonstrate high uranium (U(VI)) adsorption capacities (up to 97.8% removal) via coordination with -COO⁻ groups . This suggests that brominated pyridinyl-acetic acid compounds could similarly interact with metal ions through their carboxylate moiety.

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